molecular formula C24H19N5O3S2 B2417416 4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 325988-48-5

4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2417416
CAS No.: 325988-48-5
M. Wt: 489.57
InChI Key: FDJWUQLFGFALCI-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Cyanogen bromide, sulfamoyl chloride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Various substituted benzothiazoles

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bis(2-cyanoethyl)sulfamoyl group enhances its potential as an enzyme inhibitor and its ability to interact with biological macromolecules .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3S2/c25-13-3-15-29(16-4-14-26)34(31,32)19-10-7-18(8-11-19)23(30)28-24-27-22-20-6-2-1-5-17(20)9-12-21(22)33-24/h1-2,5-12H,3-4,15-16H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJWUQLFGFALCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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